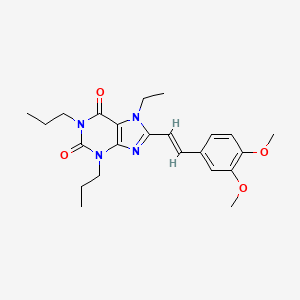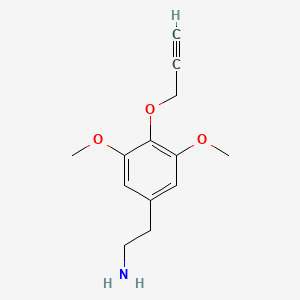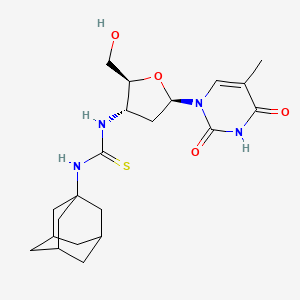
Thymidine, 3'-deoxy-3'-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a sulfur atom and the addition of a tricyclo decylamino group, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Deoxygenation: The 3’-hydroxyl group of thymidine is replaced with a hydrogen atom.
Thioxo Substitution: Introduction of a sulfur atom at the 3’-position.
Amino Group Addition: Attachment of the tricyclo decylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the tricyclo decylamino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products or modified tricyclo decylamino derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated as a potential antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair by causing structural distortions or blocking the action of DNA polymerases. The tricyclo decylamino group may also interact with specific proteins or enzymes, further disrupting cellular processes.
類似化合物との比較
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’-position.
2’-Deoxy-5-ethyluridine: Another nucleoside analog with modifications at the 2’- and 5-positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is unique due to the presence of the thioxo and tricyclo decylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
特性
CAS番号 |
132177-77-6 |
|---|---|
分子式 |
C21H30N4O4S |
分子量 |
434.6 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C21H30N4O4S/c1-11-9-25(20(28)23-18(11)27)17-5-15(16(10-26)29-17)22-19(30)24-21-6-12-2-13(7-21)4-14(3-12)8-21/h9,12-17,26H,2-8,10H2,1H3,(H2,22,24,30)(H,23,27,28)/t12?,13?,14?,15-,16+,17+,21?/m0/s1 |
InChIキー |
IQEZABZYUXIOMC-YOMYUQHKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


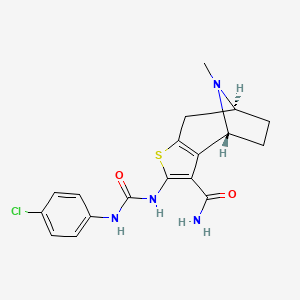


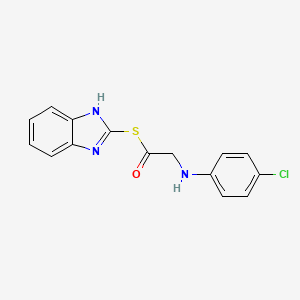
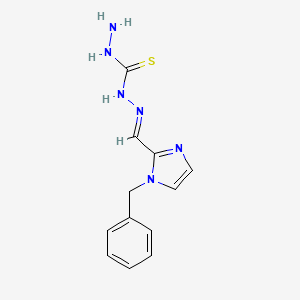
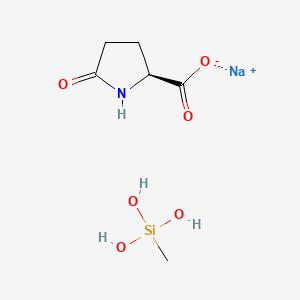

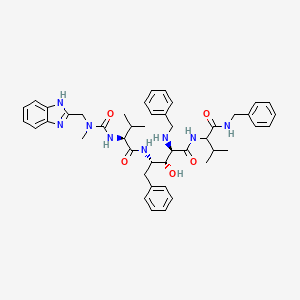
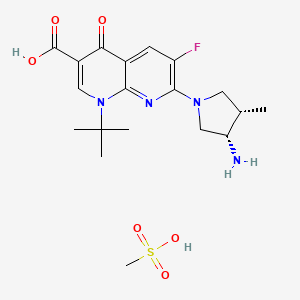
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)


